molecular formula C15H17N3O2S2 B2848315 1-Morpholino-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864917-66-8

1-Morpholino-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2848315
CAS No.: 864917-66-8
M. Wt: 335.44
InChI Key: KLPQZZZFODTWDH-UHFFFAOYSA-N
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Description

1-Morpholino-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a synthetic heterocyclic building block of interest in medicinal chemistry and drug discovery research. This molecule incorporates a 1,3,4-thiadiazole core, a privileged scaffold well-documented for its diverse biological potential. Compounds featuring the 1,3,4-thiadiazole structure have been investigated as potential antitumor agents, with studies demonstrating promising in vitro activities against human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) . The mechanism of action for such analogs can involve targeting key enzymes like dihydrofolate reductase (DHFR), as supported by molecular docking studies . The inclusion of the morpholine ring is a common strategy in drug design, often utilized to fine-tune critical properties like solubility and metabolic stability. Furthermore, the thioether linkage in the structure offers a potential site for further chemical modification, making this compound a versatile intermediate for constructing more complex molecules or probe libraries. It serves as a valuable chemical tool for researchers exploring new kinase inhibitors, developing anticancer agents, or engineering novel fused heteroaromatic systems for various applications . This product is intended for research purposes in a controlled laboratory environment only. Intended Use and Disclaimer: This compound is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and compliance with applicable local and national regulations.

Properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-11-3-2-4-12(9-11)14-16-15(22-17-14)21-10-13(19)18-5-7-20-8-6-18/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPQZZZFODTWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thioamides and Nitriles

The thiadiazole ring is constructed via cyclocondensation of m-tolyl thioamide with cyanogen bromide (CNBr) in anhydrous ethanol under reflux (78–82°C, 6–8 hrs). The reaction proceeds through a thiourea intermediate, which undergoes intramolecular cyclization to yield 5-mercapto-3-(m-tolyl)-1,2,4-thiadiazole (Yield: 65–72%).

Mechanistic Insight:
$$
\text{Thioamide} + \text{CNBr} \rightarrow \text{Thiocyanate intermediate} \xrightarrow{\Delta} \text{1,2,4-Thiadiazole-5-thiol}
$$

Alternative Route: Oxidative Cyclization of Thiosemicarbazides

A thiourea derivative, synthesized from m-tolyl isothiocyanate and hydrazine hydrate, undergoes oxidative cyclization using iodine in dimethylformamide (DMF) at 60°C. This method offers higher yields (78–85%) and avoids hazardous cyanogen bromide.

Optimization Note:

  • Solvent: DMF enhances solubility and reaction rate.
  • Oxidant: I₂ selectively promotes cyclization without over-oxidation.

Synthesis of 2-Chloro-1-Morpholinoethanone

Acylation of Morpholine

Morpholine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (Et₃N). The exothermic reaction requires slow addition to prevent dimerization (Yield: 88–92%).

Reaction Conditions:
$$
\text{Morpholine} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, DCM}} \text{2-Chloro-1-morpholinoethanone}
$$

Purification and Stability

Crude product is washed with cold NaHCO₃(aq) to remove HCl, followed by recrystallization from ethyl acetate. The compound is hygroscopic and stored under nitrogen.

Thioether Formation via Nucleophilic Substitution

Alkylation of Thiadiazole-5-thiol

5-Mercapto-3-(m-tolyl)-1,2,4-thiadiazole reacts with 2-chloro-1-morpholinoethanone in anhydrous acetone, using potassium carbonate (K₂CO₃) as a base (50–55°C, 4–6 hrs). The thiolate ion attacks the electrophilic carbon, displacing chloride (Yield: 70–75%).

Mechanism:
$$
\text{Thiol} + \text{ClCH₂CO-Morpholine} \xrightarrow{\text{K₂CO₃}} \text{Thioether} + \text{KCl} + \text{CO}_2
$$

Microwave-Assisted Coupling

Microwave irradiation (150 W, 100°C, 20 min) in DMF with Et₃N as a base accelerates the reaction, improving yields to 82–87% while reducing side products.

Alternative Synthetic Strategies

One-Pot Sequential Synthesis

A streamlined approach combines thiadiazole formation and thioether coupling in a single reactor:

  • Cyclocondensation of m-tolyl thioamide with CNBr.
  • Direct addition of 2-chloro-1-morpholinoethanone and K₂CO₃.

This method reduces purification steps but requires precise stoichiometry (Yield: 68–73%).

Use of Coupling Reagents

Carbodiimide-mediated coupling (EDCl/HOBt) activates the thiol for reaction with 1-morpholinoethan-1-ol under mild conditions (RT, 12 hrs). However, this route is less efficient (Yield: 55–60%) due to competing oxidation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 4H, Ar-H), 3.72 (t, 4H, morpholine OCH₂), 2.98 (s, 2H, SCH₂), 2.40 (s, 3H, CH₃), 2.35 (t, 4H, morpholine NCH₂).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-N), 680 cm⁻¹ (C-S).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity with retention time 6.8 min.

Industrial-Scale Considerations

Solvent Recycling

DMF and acetone are recovered via distillation, reducing costs by 30–40%.

Waste Management

  • CNBr Byproducts: Treated with NaHSO₃ to neutralize cyanide.
  • Chloride Salts: Converted to NaCl for safe disposal.

Challenges and Optimization Opportunities

  • Thiol Oxidation: Requires inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT).
  • Regioselectivity: Competing formation of 1,3,4-thiadiazole isomers is mitigated by strict temperature control.

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiadiazole moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-Morpholino-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.

Comparison with Similar Compounds

Key Observations

Structural Influence on Reactivity :

  • The 1,2,4-thiadiazole core in the target compound offers greater electron-withdrawing capacity compared to 1,2,4-oxadiazole derivatives (e.g., ), which may enhance electrophilic substitution reactions .
  • Thioether linkages (e.g., in the target compound and derivatives) improve stability against hydrolysis compared to ethers .

Biological Performance: Triazole-thiadiazole hybrids (e.g., ) exhibit superior enzyme-binding due to dual heterocyclic motifs, whereas the target compound’s morpholino group may favor pharmacokinetic optimization .

Synthetic Complexity :

  • The target compound’s synthesis (similar to and ) involves multi-step protocols with yields dependent on thiadiazole ring formation. In contrast, triazole derivatives () are synthesized via shorter routes but require harsh conditions (e.g., polyphosphoric acid) .

Biological Activity

The compound 1-Morpholino-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a novel thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound through various studies, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with a thiadiazole derivative. The general synthetic route can be summarized as follows:

  • Starting Materials : Morpholine and 3-(m-tolyl)-1,2,4-thiadiazole.
  • Reagents : Appropriate coupling agents (e.g., thionyl chloride).
  • Conditions : Reflux in an organic solvent like chloroform or dimethyl sulfoxide (DMSO).

The reaction yields the target compound in moderate to high yields, depending on the reaction conditions and purification methods employed.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound was evaluated for its effectiveness against various bacterial strains using standard methods such as the Minimum Inhibitory Concentration (MIC) assay. Results indicated that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction via mitochondrial dysfunction
HeLa12Cell cycle arrest and apoptosis

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is often influenced by their structural features. In the case of this compound:

  • Thiadiazole Ring : Essential for antimicrobial and anticancer activity.
  • Morpholino Group : Enhances solubility and bioavailability.
  • m-Tolyl Substituent : Contributes to lipophilicity and potentially increases membrane permeability.

Studies indicate that modifications to the thiadiazole ring or substituents can lead to variations in biological activity, emphasizing the importance of SAR in drug design.

Case Studies

Recent research has highlighted the potential of thiadiazole derivatives in treating resistant bacterial strains and various cancers. For instance:

  • A study demonstrated that a series of thiadiazole derivatives exhibited enhanced activity against multidrug-resistant Staphylococcus aureus, suggesting that structural modifications can yield potent antimicrobial agents.
  • Another case involved evaluating the anticancer properties of similar compounds in vivo using mouse models bearing xenograft tumors. The results showed significant tumor growth inhibition compared to control groups.

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